3-(3-Fluoro-4-methyl-benzyl)-piperidine
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Overview
Description
3-(3-Fluoro-4-methyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The compound features a piperidine ring substituted with a 3-fluoro-4-methyl-benzyl group, which imparts unique chemical and biological properties.
Scientific Research Applications
3-(3-Fluoro-4-methyl-benzyl)-piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: It serves as a probe in biological studies to investigate receptor-ligand interactions and enzyme activities.
Chemical Synthesis: The compound is utilized in the synthesis of complex organic molecules and as an intermediate in the production of other chemical entities.
Industrial Applications: It finds use in the development of agrochemicals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methyl-benzyl)-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-4-methyl-benzyl bromide and piperidine.
Nucleophilic Substitution Reaction: The 3-fluoro-4-methyl-benzyl bromide undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methyl-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluoro or methyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or other substituted derivatives.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro and methyl groups on the benzyl ring can enhance binding affinity and selectivity towards these targets. The piperidine ring can modulate the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluoro-benzyl)-piperidine: Lacks the methyl group, which may affect its binding affinity and selectivity.
3-(4-Methyl-benzyl)-piperidine: Lacks the fluoro group, which may influence its chemical reactivity and biological activity.
3-(3-Chloro-4-methyl-benzyl)-piperidine: Contains a chloro group instead of a fluoro group, which can alter its electronic properties and reactivity.
Uniqueness
3-(3-Fluoro-4-methyl-benzyl)-piperidine is unique due to the presence of both fluoro and methyl groups on the benzyl ring, which can synergistically enhance its chemical and biological properties. The combination of these substituents can lead to improved binding affinity, selectivity, and pharmacokinetic profiles compared to similar compounds.
Properties
IUPAC Name |
3-[(3-fluoro-4-methylphenyl)methyl]piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c1-10-4-5-11(8-13(10)14)7-12-3-2-6-15-9-12/h4-5,8,12,15H,2-3,6-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWUPZOJGRKMMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2CCCNC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588818 |
Source
|
Record name | 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955288-06-9 |
Source
|
Record name | 3-[(3-Fluoro-4-methylphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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